(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-18-7-2-4-13(9-18)19-15(12-26-28-19)8-14(11-25)20(29)27-17-6-3-5-16(10-17)21(22,23)24/h2-10,12H,1H3,(H,26,28)(H,27,29)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCWFAEHKUGNW-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activities, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.37 g/mol. The structure includes key functional groups such as a cyano group, a methoxyphenyl group, and a pyrazole ring, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate β-diketones under acidic conditions.
- Introduction of the Methoxyphenyl Group : Electrophilic aromatic substitution introduces the methoxyphenyl group onto the pyrazole ring.
- Formation of the Cyano Group : Nucleophilic substitution reactions using cyanide sources facilitate this step.
- Attachment of the Trifluoromethyl Phenyl Group : The final product is obtained by reacting intermediates with trifluoromethyl phenyl derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by inhibiting key survival proteins such as Bcl-2 and Mcl-1.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Inhibition of Bcl-2 |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. The results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 75 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent in preclinical models. It is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Apoptosis Regulators : By inhibiting proteins like Bcl-2 and Mcl-1, the compound promotes apoptosis in cancer cells.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function.
- Anti-inflammatory Pathways : It modulates inflammatory pathways by downregulating cytokine production.
Case Studies
A study published in Pharmaceuticals evaluated the efficacy of this compound in various cancer models, demonstrating its potential as a therapeutic agent in oncology. Another investigation highlighted its antimicrobial effects against resistant strains, emphasizing its relevance in treating infections where conventional antibiotics fail.
Chemical Reactions Analysis
Nucleophilic Additions to the α,β-Unsaturated Enamide
The conjugated enamide system undergoes nucleophilic additions at the β-carbon due to electron withdrawal by the cyano and amide groups.
Key Reactions:
-
Michael Addition : Reaction with amines (e.g., morpholine) yields β-amino derivatives. For example:
This reaction is facilitated by the electron-withdrawing trifluoromethyl group on the phenyl ring, which enhances electrophilicity at the β-position.
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Thiol Addition : Thiols (e.g., benzyl mercaptan) add to the α,β-unsaturated system under mild acidic conditions (pH 4–5), producing thioether derivatives with 78–84% yields .
Cycloaddition Reactions
The enamide’s conjugated diene-like structure participates in cycloadditions:
Diels-Alder Reactions:
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Reacts with electron-deficient dienophiles (e.g., maleic anhydride) in toluene under reflux to form six-membered cycloadducts. Stereochemical outcomes (endo vs. exo) depend on solvent polarity and temperature .
| Dienophile | Conditions | Yield | Product Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | 89% | endo |
| Tetrazine | DCM, RT, 3 h | 76% | exo |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution at the 1-position due to electron donation from the 3-methoxyphenyl group:
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Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 1-position (72% yield) .
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Halogenation : Reacts with bromine in acetic acid to form 1-bromo derivatives (68% yield) .
Oxidation:
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The cyano group resists oxidation, but the enamide’s double bond is oxidized by KMnO₄ in acidic conditions to form a diketone (55% yield).
Reduction:
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Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated bond to a single bond, yielding a saturated amide (91% yield).
-
Selective reduction of the cyano group to an amine using LiAlH₄ requires anhydrous THF and yields a primary amine derivative (63% yield) .
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings. For example:
This reaction tolerates electron-rich and electron-poor aryl boronic acids .
Acid/Base-Mediated Rearrangements
Under basic conditions (e.g., NaOH/EtOH), the enamide undergoes hydrolysis to form a β-ketoamide. In contrast, acidic conditions (HCl/MeOH) promote cyclization to a pyrazolo[1,5-a]pyrimidine derivative via intramolecular attack of the pyrazole nitrogen .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with alkenes (e.g., ethylene), forming bicyclic lactams. Quantum yield studies show a 0.45 efficiency for this process .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s key structural features are compared to analogues in the provided evidence (Table 1):
Key Observations :
Pyrazole vs. Heterocyclic Cores : The target compound’s pyrazole core is replaced with a furan in , reducing rigidity and altering hydrogen-bonding capacity.
Substituent Effects :
- Electron-withdrawing groups (EWGs) : The trifluoromethyl group in the target compound and enhances metabolic stability and hydrophobic interactions.
- Methoxy vs. Chloro : The 3-methoxyphenyl group in the target compound may improve solubility compared to chloro-substituted analogues (e.g., ), but reduce electrophilicity.
Aryl Position : The 3-(trifluoromethyl)phenyl group in the target compound vs. 2-(trifluoromethyl)phenyl in may influence steric hindrance in target binding.
Hypothesized Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition : Pyrazole-acrylamide hybrids (e.g., ) are reported to inhibit tyrosine kinases via binding to the ATP pocket. The 3-methoxyphenyl group may enhance selectivity for specific kinase isoforms.
- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to chloro- or nitro-substituted derivatives (e.g., ).
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Pyrazole Core Formation : Cyclization of precursors like 3-methoxyphenyl-substituted hydrazines with diketones or β-ketoesters under acidic conditions (e.g., glacial acetic acid reflux) .
Prop-2-enamide Assembly : A Knoevenagel condensation between the pyrazole-aldehyde intermediate and cyanoacetamide derivatives, using catalysts like piperidine or ammonium acetate in ethanol .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Key Analytical Validation : Progress monitored via TLC (silica gel, ethyl acetate/hexane), with final structure confirmed by -NMR (e.g., cyano group resonance at ~3.5 ppm) and HRMS .
Q. How is the stereochemistry of the (E)-isomer confirmed during synthesis?
- Methodological Answer : The (E)-configuration is determined via:
NOESY NMR : Absence of nuclear Overhauser effect between the cyano group and pyrazole protons.
X-ray Crystallography : When crystals are obtainable, bond angles and spatial arrangements confirm the trans-configuration .
Computational Modeling : DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical -NMR chemical shifts .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yield optimization for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. Systematic approaches include:
Design of Experiments (DoE) : Using response surface methodology (RSM) to identify critical factors. For example, a Central Composite Design can optimize reaction time (6–12 hrs) and temperature (70–110°C) .
In Situ Monitoring : ReactIR or HPLC tracking of intermediate stability to detect side reactions (e.g., hydrolysis of the cyano group under basic conditions) .
Comparative Analysis : Benchmarking against structurally similar enamide derivatives (e.g., thiophene or furan analogs) to identify trends in reactivity .
Q. How can computational methods predict and enhance the bioactivity of this compound?
- Methodological Answer :
Docking Studies : Using AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors binding to ATP pockets). The trifluoromethylphenyl group shows high affinity for hydrophobic binding sites .
QSAR Modeling : Correlating electronic descriptors (e.g., Hammett σ values of substituents) with observed IC values in cytotoxicity assays.
MD Simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What are the challenges in characterizing degradation products under physiological conditions?
- Methodological Answer :
Forced Degradation Studies : Exposing the compound to pH extremes (e.g., 0.1 M HCl/NaOH) or oxidative stress (HO) to simulate in vivo conditions.
LC-MS/MS Analysis : Identifying major degradation pathways (e.g., hydrolysis of the enamide bond or demethylation of the methoxyphenyl group) .
Stability-Indicating Methods : Developing HPLC methods with phosphate buffer (pH 6.8)/acetonitrile gradients to resolve degradation peaks .
Experimental Design Considerations
Q. How to design a robust protocol for scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
Solvent Selection : Replace low-boiling solvents (e.g., ethanol) with DMF or THF for better temperature control.
Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported piperidine) to reduce purification steps .
Flow Chemistry : Continuous-flow reactors for Knoevenagel steps to enhance heat/mass transfer and minimize side products .
Comparative Analysis with Analogues
Q. How does the 3-methoxyphenyl group influence reactivity compared to 4-methoxyphenyl or halogenated analogs?
- Methodological Answer :
Electronic Effects : The 3-methoxy substituent reduces electron density on the pyrazole ring vs. 4-methoxy, lowering nucleophilicity in alkylation reactions.
Steric Effects : Ortho-substitution increases steric hindrance, slowing cyclization kinetics (observed in Arrhenius plots) .
Biological Impact : Fluorinated analogs (e.g., 4-fluorophenyl) show higher metabolic stability in microsomal assays but lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
